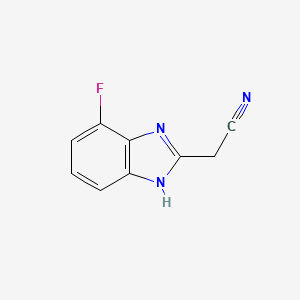

2-(Cyanomethyl)-4-fluorobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGURHUDMIFIAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Cyanomethyl)-4-fluorobenzimidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its hydrogen, carbon, and fluorine environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Detailed ¹H NMR spectral data for this compound has not been located in publicly available scientific literature. This analysis is crucial for identifying the chemical environment of each proton within the molecule. A theoretical spectrum would be expected to show distinct signals corresponding to the protons on the benzimidazole (B57391) ring system and the methylene (B1212753) (-CH₂) group. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton and proton-fluorine couplings, helping to confirm the substitution pattern on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Specific ¹³C NMR data for this compound is not available in the reviewed literature. This technique is essential for identifying all unique carbon atoms in the molecule, including the low-intensity signals from quaternary carbons. A predicted spectrum would show resonances for the carbons of the benzimidazole core, the cyanomethyl (-CH₂CN) substituent, and the carbon atoms of the fluorinated ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen and fluorine atoms, and the carbon directly bonded to fluorine would exhibit a characteristic large coupling constant (¹JCF).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Environment

Experimental ¹⁹F NMR data for this compound could not be retrieved from accessible databases. ¹⁹F NMR is exceptionally sensitive to the local electronic environment of the fluorine atom. A single resonance would be expected for this compound, and its chemical shift would be indicative of the fluorine's position on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide definitive evidence for the compound's regiochemistry.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While mass spectrometry is a standard method for determining the molecular weight and fragmentation pattern of a compound, specific MS data for this compound is not documented in the available scientific sources. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would in turn confirm the compound's elemental formula (C₉H₆FN₃). The fragmentation pattern observed in the mass spectrum would offer additional structural proof by showing the loss of specific fragments, such as the cyanide radical (·CN).

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectroscopic data for this compound could not be found. This analytical method is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A characteristic IR spectrum for this compound would be expected to display absorption bands corresponding to N-H stretching of the imidazole (B134444) ring, aromatic C-H stretching, a sharp C≡N (nitrile) stretching vibration, C=N and C=C stretching from the aromatic system, and a strong C-F stretching band.

Elemental Analysis for Compositional Verification

Specific elemental analysis results for this compound are not reported in the surveyed literature. This technique is fundamental for verifying the empirical formula of a synthesized compound. The analysis involves combusting a sample to determine the mass percentages of carbon, hydrogen, and nitrogen. The experimentally determined percentages would be compared against the theoretical values calculated from the molecular formula (C₉H₆FN₃) to confirm the compound's purity and elemental composition.

X-ray Crystallography for Solid-State Structural Elucidation

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases has not yielded specific X-ray crystallography data for the compound this compound. While the solid-state structure of this particular molecule has not been detailed, analysis of closely related benzimidazole derivatives provides valuable insights into the likely structural characteristics that could be anticipated upon successful crystallization and diffraction analysis.

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful method would provide precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and revealing its preferred conformation. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

For a hypothetical crystal structure of this compound, one would expect to determine the following key crystallographic parameters, which are typically presented in a standardized format.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Chemical Formula | C₉H₆FN₃ |

| Formula Weight | 175.17 |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

The precise conformation of the cyanomethyl group relative to the benzimidazole ring would be of particular interest, as would any observed disorder in the crystal structure. The fluorine atom's position would be confirmed, and its influence on the local geometry and electronic properties of the benzene (B151609) ring could be assessed through detailed analysis of bond lengths and angles.

While experimental data is not currently available, the anticipated structural features based on related compounds underscore the importance of future crystallographic studies on this compound to fully characterize its solid-state properties.

Chemical Modifications and Derivatization Strategies

Functional Group Transformations at the Cyanomethyl Moiety

The cyanomethyl group [-CH₂CN] is a key site for functionalization due to the reactivity of both the nitrile and the adjacent methylene (B1212753) group. The electron-withdrawing nature of the cyano group and the benzimidazole (B57391) ring enhances the acidity of the methylene protons, rendering them susceptible to deprotonation and subsequent reactions. acs.org This reactivity makes the cyanomethyl group an effective analogue of 1,3-dicarbonyl compounds in various synthetic transformations. acs.orgacs.org

Reactions at the Active Methylene Group: The activated methylene bridge is a prime target for building molecular complexity.

Condensation Reactions: It readily participates in Knoevenagel-type condensations with aldehydes. This reaction forms the basis for multicomponent reactions like the Gewald reaction, where 2-(cyanomethyl)benzimidazole (B160407) reacts with an aldehyde and elemental sulfur in the presence of a base to yield biologically relevant 2-(2-aminothiophene)-benzimidazoles. rsc.orgrsc.org The process begins with the condensation of the active methylene group with an aldehyde to form an α,β-unsaturated nitrile, which then undergoes cyclization with sulfur. rsc.orgrsc.org

Reactions with Isocyanates and Isothiocyanates: The active methylene protons can be displaced in reactions with aromatic isocyanates and isothiocyanates, leading to the formation of N-arylamides and N-arylthioamides of benzimidazolyl-2-α-cyanoacetic acid, respectively. nih.gov

Mannich-type Reactions: N-protected 2-(cyanomethyl)benzimidazoles can act as nucleophiles in asymmetric Mannich-type reactions with N-benzoyl imines, a transformation catalyzed by chiral phosphoric acid to produce derivatives with newly formed stereocenters. acs.orgacs.org

Transformations of the Nitrile Group: The cyano group itself can be converted into other important functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or alkaline conditions to yield 2-(carboxymethyl)benzimidazole (benzimidazole-2-acetic acid) or the corresponding amide intermediate. researchgate.net

Pinner Reaction: Under acidic conditions with an alcohol, the nitrile group can undergo the Pinner reaction to form an imino ester salt. wikipedia.orgorganic-chemistry.org These intermediates can be further reacted with amines to generate amidines or with water to produce esters. wikipedia.orgnih.gov

| Reaction Type | Reagents | Resulting Functional Group/Scaffold | Reference |

|---|---|---|---|

| Gewald Multicomponent Reaction | Aldehyde, Elemental Sulfur, Base (e.g., piperidine) | 2-Aminothiophene-substituted benzimidazole | rsc.orgrsc.org |

| Reaction with Isocyanates | Aromatic Isocyanate (Ar-N=C=O) | N-arylamide of benzimidazolyl-2-α-cyanoacetic acid | nih.gov |

| Asymmetric Mannich Reaction | N-benzoyl imine, Chiral Phosphoric Acid | β-Amino-α-cyanoethyl-benzimidazole derivative | acs.orgacs.org |

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Carboxylic acid (benzimidazole-2-acetic acid) | researchgate.net |

Substituent Effects on the Benzimidazole Ring System

The reactivity and electronic properties of the 2-(cyanomethyl)-4-fluorobenzimidazole ring are significantly influenced by the electronic characteristics of its substituents. Both the fluorine atom at the 4-position and the cyanomethyl group at the 2-position are electron-withdrawing, which modulates the aromaticity, pKa, and susceptibility of the ring to further functionalization.

Fluorine Substituent: The fluorine atom at the C-4 position exerts a powerful electron-withdrawing inductive effect (-I). nih.gov This effect lowers the electron density of the benzene (B151609) portion of the ring system, which can influence intermolecular interactions and the acidity of the N-H proton of the imidazole (B134444) ring. nih.govnih.gov The presence of fluorine can increase the cytotoxic activity of benzimidazole derivatives and can also participate as a hydrogen-bond acceptor in interactions with biological targets. nih.gov

Cyanomethyl Substituent: The 2-cyanomethyl group also acts as an electron-withdrawing group, primarily through resonance and induction. This deactivates the benzimidazole ring towards electrophilic attack but is crucial for activating the α-protons of the methyl group, as discussed previously. acs.org The introduction of an additional electron-withdrawing protecting group on a ring nitrogen further enhances the acidity of these α-protons. acs.org

These combined electronic effects influence the regioselectivity of subsequent reactions. For instance, in N-alkylation reactions, the electron density at the N-1 and N-3 positions is altered, which, along with steric factors, can direct the incoming electrophile to a specific nitrogen atom. beilstein-journals.org

| Substituent | Position | Primary Electronic Effect | Impact on Ring System |

|---|---|---|---|

| Fluoro (-F) | C-4 | Strong Inductive (-I) | Decreases electron density on the benzene ring; increases N-H acidity. nih.gov |

| Cyanomethyl (-CH₂CN) | C-2 | Inductive and Resonance (-I, -M) | Decreases electron density on the imidazole ring; significantly increases acidity of methylene protons. acs.org |

N-Substitution and N-Derivatization Reactions of the Benzimidazole Core

The secondary amine proton on the imidazole ring of this compound is acidic and can be removed by a base, allowing for various N-substitution and N-derivatization reactions. These reactions are fundamental for modifying the molecule's properties and are often a prerequisite for more complex stereoselective transformations.

N-Alkylation: The most common derivatization is N-alkylation, which is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base. tsijournals.com A variety of base-solvent systems can be employed, such as potassium carbonate (K₂CO₃) in acetonitrile (B52724) or sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net The choice of conditions can be critical for controlling the reaction's regioselectivity. beilstein-journals.org

N-Allylation: Specific reagents can be used for N-allylation. For example, Morita–Baylis–Hillman (MBH) alcohols and acetates can react with benzimidazoles in refluxing toluene (B28343) to yield N-allyl substituted products without the need for a metal catalyst. beilstein-journals.org

Mannich Bases: N-Mannich bases can be prepared through the condensation of the benzimidazole with formaldehyde (B43269) and a secondary amine. nih.govchitkara.edu.in This reaction introduces an aminomethyl group onto the ring nitrogen. nih.gov

Protective Groups: For certain transformations, particularly those requiring strong bases or organometallic reagents, the N-H group is often protected. Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are introduced to enhance the acidity of other protons on the molecule and prevent unwanted side reactions. acs.org

Regioselective and Stereoselective Functionalization Approaches

Advanced derivatization strategies focus on controlling the specific site of reaction (regioselectivity) and the three-dimensional arrangement of the resulting products (stereoselectivity).

Regioselectivity: For a 4-substituted benzimidazole like this compound, the two nitrogen atoms (N-1 and N-3) are not equivalent. N-alkylation can therefore lead to a mixture of two regioisomers. The outcome of the reaction is governed by a combination of steric and electronic factors. beilstein-journals.org

Steric Effects: The 4-fluoro substituent can sterically hinder the adjacent N-1 position, potentially favoring alkylation at the more accessible N-3 position.

Electronic Effects: The electron-withdrawing nature of the 4-fluoro group influences the relative nucleophilicity of the two nitrogen atoms.

Reaction Conditions: The choice of base and solvent system plays a crucial role. For the related indazole scaffold, it has been shown that systems like NaH in THF can provide high N-1 selectivity, while other conditions may favor the N-2 product. beilstein-journals.org Solvent-separated ion pairs versus tight ion pairs of the benzimidazolide (B1237168) anion can lead to different regiochemical outcomes. beilstein-journals.org

Stereoselectivity: A significant achievement in the functionalization of this scaffold is the development of stereoselective reactions. An asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines, catalyzed by a binaphthol-derived chiral phosphoric acid, provides products with two adjacent stereocenters in a highly diastereo- and enantioselective manner. acs.orgacs.org This reaction proceeds under kinetic control, meaning the product ratio is determined by the reaction rates rather than the thermodynamic stability of the products. acs.orgnih.gov This is critical because the product contains an active methine proton, and under thermodynamic control, epimerization could occur, leading to a loss of stereochemical purity. acs.org The success of this reaction highlights how the inherent reactivity of the cyanomethyl group can be harnessed for complex, stereocontrolled synthesis. acs.orgacs.org

| Imine Substituent (Aryl Ring) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) of anti-isomer | Reference |

|---|---|---|---|---|

| 4-MeO-Ph | quant. | 90/10 | 97 | acs.org |

| 4-F-Ph | quant. | 89/11 | 96 | acs.org |

| 4-Cl-Ph | quant. | 88/12 | 96 | acs.org |

| 4-Br-Ph | quant. | 88/12 | 95 | acs.org |

| 2-Naphthyl | quant. | 94/6 | 98 | acs.org |

| 2-Thiophenyl | quant. | 78/22 | 91 | acs.org |

Note: Reactions were performed with N-Cbz protected 2-(cyanomethyl)benzimidazole and various N-benzoyl imines in the presence of a chiral phosphoric acid catalyst. Data adapted from Organic Letters. acs.org

In Vitro Biological Activity Profiling and Mechanistic Insights

Evaluation of Antimicrobial Activity

The antimicrobial potential of 2-(Cyanomethyl)-4-fluorobenzimidazole and related derivatives has been assessed against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Fluorinated benzimidazole (B57391) derivatives have demonstrated notable antibacterial properties. Studies on a series of benzimidazoles with fluoro-benzene moieties revealed that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, one study highlighted that a compound bearing a fluorine atom in the meta-position of the phenyl ring side chain of the benzimidazole core showed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL. researchgate.net Furthermore, certain 2-(m-fluorophenyl)-benzimidazole derivatives were found to be effective against Bacillus subtilis, a Gram-positive bacterium, with an MIC value of 7.81 μg/mL. researchgate.net The introduction of fluorine appears to be a key factor in enhancing the antibacterial potency of these compounds.

Table 1: Antibacterial Activity of Fluorinated Benzimidazole Derivatives

| Bacterial Type | Specific Strain | Compound Description | MIC (μg/mL) |

|---|---|---|---|

| Gram-negative | Not Specified | Benzimidazole with m-F-phenyl side chain | 31.25 researchgate.net |

| Gram-positive | Bacillus subtilis | 2-(m-fluorophenyl)-benzimidazole derivative | 7.81 researchgate.net |

The antifungal activity of benzimidazole compounds has been well-documented. Research has shown that fluoro-substituted benzimidazoles possess good antifungal properties. researchgate.net For example, studies investigating structure-activity relationships (SAR) suggested that incorporating a methyl group at the 5-position of the benzimidazole ring contributes to significant antifungal activity against Candida parapsilosis. researchgate.net Other research on benzimidazole derivatives has shown efficacy against various phytopathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum. researchgate.netnih.gov While specific data for this compound is part of a broader class of compounds, the general findings indicate that fluorinated benzimidazoles are a promising area for the development of new antifungal agents. nih.gov

The search for novel antitubercular agents is critical due to rising drug resistance. Benzimidazole derivatives have been explored for their potential in this area. Pitiprolamide, a compound identified in Lyngbya majuscula extracts which shares some structural similarities with benzimidazoles, demonstrated antibacterial activity against Mycobacterium tuberculosis in a disc diffusion assay at a concentration of 50 μg. nih.gov While this is not the specific compound of interest, it points to the potential of related heterocyclic structures. Further research into synthetic derivatives, such as difluoromethyl cinnamoyl amides, has identified compounds with selective activity against Mycobacterium smegmatis, a common surrogate for M. tuberculosis, with MIC values as low as 8 µg/mL. researchgate.net These findings suggest that the broader class of compounds, including fluorinated benzimidazoles, warrants further investigation for antimycobacterial properties.

Assessment of Antiproliferative and Antitumor Activities

In addition to antimicrobial effects, benzimidazole derivatives are recognized for their potential as anticancer agents, primarily through their interaction with the cellular cytoskeleton.

A primary mechanism for the anticancer activity of many benzimidazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Studies on 1H-benzimidazol-2-yl hydrazones, which are structurally related to the compound of interest, have shown that they can elongate the nucleation phase and slow down tubulin polymerization, with an effect comparable to the known inhibitor nocodazole. mdpi.comnih.gov Molecular docking studies suggest that these compounds likely bind to the colchicine (B1669291) binding site on tubulin, preventing the conformational changes necessary for microtubule assembly. mdpi.com This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, a common outcome for tubulin-targeting agents. nih.gov

The antiproliferative effects of benzimidazole derivatives have been evaluated against various human cancer cell lines. For example, novel arylpyridine derivatives bearing a benzo[d]imidazole moiety have shown significant inhibition of tubulin polymerization and potent antiproliferative activity. mdpi.com One such compound demonstrated an IC₅₀ value of 2.1 μM. mdpi.com Similarly, 1H-benzimidazol-2-yl hydrazones have demonstrated marked antineoplastic activity in low micromolar concentrations against human malignant cell lines such as MCF-7 (breast cancer) and AR-230, with high selectivity towards cancer cells over normal fibroblast cells. nih.gov The potency of these compounds is often comparable to established anticancer agents. nih.gov The cytotoxic effects of various benzimidazole-related structures have been documented against a range of cancer cell lines, including those of the breast, liver, and colon, indicating a broad spectrum of potential antitumor activity. nih.govresearchgate.netekb.egmdpi.com

Table 2: In Vitro Antiproliferative Activity of Benzimidazole-Related Compounds

| Compound Class | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Arylpyridine with benzo[d]imidazole | Not Specified | IC₅₀ (Tubulin Polymerization) | 2.1 µM mdpi.com |

| 1H-benzimidazol-2-yl hydrazones | MCF-7 (Breast Cancer) | IC₅₀ | Low micromolar range nih.gov |

| 1H-benzimidazol-2-yl hydrazones | AR-230 | IC₅₀ | Low micromolar range nih.gov |

Investigation of Antiviral Potential

The benzimidazole scaffold is a core structure in many compounds exhibiting a wide range of pharmacological activities, including antiviral effects against various RNA and DNA viruses. nih.govresearchgate.net Modifications to the benzimidazole ring system, such as the introduction of fluorine atoms or other functional groups, have been explored to develop novel antiviral agents. researchgate.net However, based on a comprehensive review of available scientific literature, specific studies detailing the in vitro antiviral potential of this compound against any particular virus have not been reported. Consequently, there is no available data, such as EC50 (half-maximal effective concentration) or CC50 (half-maximal cytotoxic concentration) values, to characterize its antiviral profile.

Enzyme Inhibition Studies

Target Identification and Assay Methodologies

The benzimidazole framework is a common feature in many enzyme inhibitors, and fluoro-substituted derivatives have been specifically investigated as potential therapeutics targeting enzymes like β-secretase and poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov The cyanomethyl group can also play a role in binding to enzyme active sites. Despite the therapeutic potential of this chemical class, there is no specific information in the reviewed literature that identifies enzymatic targets for this compound. Research detailing the screening of this compound against specific enzymes or the methodologies used for such assays is not publicly available.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme, providing data on parameters like the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For this compound, no such studies have been published. Therefore, data on its inhibitory potency, mechanism of action, and kinetic parameters against any specific enzyme target are not available.

Evaluation of Antioxidant Properties

Various benzimidazole derivatives have been synthesized and evaluated for their ability to counteract oxidative stress. nih.gov Standard in vitro assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays. nih.gov While research exists on the antioxidant properties of the broader benzimidazole class, specific experimental data on the antioxidant or radical scavenging capacity of this compound has not been reported in the scientific literature. There are no published studies providing IC50 values or comparing its potential antioxidant activity to standard reference compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. For a molecule like 2-(Cyanomethyl)-4-fluorobenzimidazole, DFT calculations would be performed to predict its stable conformation and electronic characteristics. Such studies on related benzimidazoles have successfully used methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) to achieve reliable results. nih.govnih.govnih.gov

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Geometry optimization is the first step in most quantum chemical studies, where computational methods are used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process would yield precise bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure provides critical information about the molecule's reactivity and kinetic stability. This is often achieved by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the lowest energy orbital that can accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap suggests the molecule is more reactive.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Benzimidazole (B57391) Compound (Note: This data is illustrative and not specific to this compound)

| Parameter | Method | Value (eV) |

|---|---|---|

| EHOMO | DFT/B3LYP | -6.2 |

| ELUMO | DFT/B3LYP | -1.5 |

| Energy Gap (ΔE) | DFT/B3LYP | 4.7 |

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the stretching, bending, and twisting of bonds within the molecule. By comparing the computed IR spectrum with an experimental one, researchers can validate the structure and assign specific vibrational modes to the observed absorption bands. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are typically calculated relative to a standard (e.g., Tetramethylsilane) and are invaluable for interpreting experimental NMR spectra, especially for complex molecules where signal overlap can occur.

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C≡N stretch of the cyanomethyl group, the C-F stretch, and various modes associated with the benzimidazole ring. Similarly, the ¹H and ¹³C NMR chemical shifts for each unique atom in the structure could be calculated to aid in its structural elucidation. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. researchsquare.com

Prediction of Ligand-Target Binding Modes and Affinities

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then computationally placed into the protein's active site in various possible conformations. A scoring function is used to estimate the binding affinity for each pose, often expressed as a binding energy (e.g., in kcal/mol). A more negative score generally indicates a stronger, more favorable binding interaction. nih.gov

Studies on other benzimidazole derivatives have used molecular docking to explore their potential as inhibitors for various enzymes. For example, benzimidazole analogues have been docked into the active site of dihydropteroate (B1496061) synthase (DHPS) to assess their inhibitory potential. researchsquare.com A similar approach for this compound would involve docking it against relevant biological targets to predict its binding orientation and affinity, thereby hypothesizing its potential biological activity. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Benzimidazole Derivative Against a Protein Target (Note: This data is for illustrative purposes only)

| Compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| Benzimidazole Analog | Lung Cancer Protein (1M17) | -6.6 |

| Benzimidazole Analog | Colon Cancer Antigen (2HQ6) | -4.8 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π, Hydrophobic Interactions)

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for a ligand's specificity and potency. nih.gov For this compound, a docking analysis would identify:

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group can act as a donor.

Hydrophobic Interactions: The benzene (B151609) ring portion of the benzimidazole core can form hydrophobic interactions with nonpolar amino acid residues in the target's active site.

Cation-π Interactions: The electron-rich aromatic system can interact favorably with cationic residues like lysine (B10760008) or arginine.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding with electron-donating atoms in the protein's binding pocket.

Visualizing the docked pose allows researchers to pinpoint which amino acid residues are involved in these key interactions, guiding further optimization of the ligand's structure to enhance binding. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. nih.gov

An MD simulation typically starts with the best-docked pose of the ligand-protein complex. The system is then solvated in a water box with ions to mimic physiological conditions. Over a simulation period (often nanoseconds to microseconds), the trajectory of every atom is tracked. This allows for the analysis of:

Complex Stability: The stability of the ligand within the binding pocket is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD suggests the ligand remains securely bound. nih.govresearchgate.net

Conformational Changes: MD can reveal how the protein and ligand adapt their conformations to achieve an optimal fit, which is not always apparent from static docking.

Interaction Persistence: The simulation allows for the analysis of the stability and duration of key intermolecular interactions, such as hydrogen bonds, over the simulation time.

For this compound, an MD simulation would validate the stability of its predicted binding mode from docking studies and provide a more realistic understanding of the dynamic interactions governing its binding to a potential biological target. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs

The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound and its analogs is crucial for understanding the molecular features that govern their biological potency. These studies provide a framework for the rational design of novel compounds with enhanced therapeutic efficacy.

Correlation of Structural Features with Biological Potency

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and its associated functional groups. For analogs of this compound, key structural modifications and their impact on activity have been elucidated through various studies on related compounds.

Influence of Substituents at the 2-Position:

The cyanomethyl group at the 2-position of the benzimidazole ring is a critical determinant of biological activity. Studies on related 2-substituted benzimidazoles have shown that this position is highly sensitive to steric and electronic modifications. For instance, in a series of 2-substituted benzimidazole derivatives, the introduction of a cyanomethyl group has been associated with various biological activities, including antimicrobial and anticancer effects. nih.govlongdom.org

Interactive Data Table: SAR of 2-Substituted Benzimidazole Analogs

| Compound ID | Substitution at 2-Position | Observed Biological Activity |

| Analog A | -CH2CN | Antimicrobial, Anticancer nih.govlongdom.org |

| Analog B | -CH=CHCN | Antitumor nih.gov |

| Analog C | -Alkyl | Varied, often reduced activity |

| Analog D | -Aryl | Potent, but target-dependent |

Role of the Fluorine Atom at the 4-Position:

The presence and position of halogen substituents on the benzene ring of the benzimidazole scaffold are known to modulate biological activity significantly. A fluorine atom at the 4-position, as in this compound, can enhance potency and improve pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of the benzimidazole N-H bond, influencing its hydrogen bonding capabilities with target receptors. Furthermore, the lipophilicity of the molecule can be fine-tuned by the introduction of a fluorine atom, which can impact cell membrane permeability.

In studies of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, the position of the fluorine atom on the phenyl ring was found to be critical for antiparasitic activity. mdpi.com This highlights the importance of the spatial arrangement of the fluorine substituent for optimal interaction with the target.

Impact of Modifications on the Benzimidazole Core:

Substitutions at other positions of the benzimidazole ring, such as the N1, 5-, and 6-positions, also play a crucial role in determining the biological profile of these compounds. N-alkylation or N-arylation can significantly alter the physicochemical properties and, consequently, the biological activity of benzimidazole derivatives. researchgate.net Modifications at the 5- and 6-positions can influence ligand-receptor interactions and have been a common strategy in the optimization of benzimidazole-based therapeutic agents.

Rational Design of Novel Analogues with Enhanced Activity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel analogs of this compound with improved potency and selectivity. QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the activity of newly designed compounds before their synthesis. nih.gov

Application of QSAR in Analog Design:

QSAR studies on benzimidazole derivatives often employ various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models. nih.gov These models can identify the key physicochemical properties that are essential for a particular biological activity. For example, a QSAR model might reveal that a certain range of lipophilicity (logP) and specific electronic properties at the 2- and 4-positions are optimal for the desired activity.

By utilizing these models, medicinal chemists can design new analogs of this compound with a higher probability of exhibiting enhanced activity. For instance, if a QSAR model indicates that increased electron-withdrawing potential at the 2-position enhances activity, novel analogs could be designed by replacing the cyanomethyl group with other electron-withdrawing moieties.

Design Strategies for Enhanced Potency:

Based on the general SAR principles for benzimidazole derivatives, several strategies can be employed for the rational design of more potent analogs of this compound:

Modification of the 2-Cyanomethyl Group: The nitrile group can be replaced with other bioisosteres, such as a tetrazole or a carboxamide, to explore different hydrogen bonding interactions and electronic properties.

Exploring Alternative Halogenation Patterns: While the 4-fluoro substituent is a key feature, the introduction of fluorine at other positions or the use of other halogens like chlorine or bromine could lead to improved activity profiles.

N1-Substitution: Introducing various substituents at the N1-position of the benzimidazole ring can modulate the compound's solubility, metabolic stability, and target-binding affinity.

Scaffold Hopping: The benzimidazole core could be replaced with other heterocyclic systems, such as imidazopyridines or benzothiazoles, while retaining the key pharmacophoric features of the cyanomethyl and fluorophenyl groups. nih.gov

Through an iterative process of design, synthesis, and biological evaluation, guided by SAR and QSAR principles, it is possible to develop novel analogs of this compound with superior therapeutic potential.

Future Directions and Research Perspectives

Exploration of Undiscovered Synthetic Pathways for Fluorobenzimidazoles

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, a method that often necessitates harsh conditions like strong acids and high temperatures. ijpcbs.com While effective, these traditional methods present challenges regarding efficiency, substrate scope, and environmental impact. Future research will likely focus on discovering and optimizing novel synthetic pathways that are milder and more versatile.

Key areas of exploration include:

Catalyst Development: Investigating new catalysts, such as p-toluenesulfonic acid (p-TsOH) or metal-based catalysts like lanthanum chloride and cobalt ferrite (B1171679) nanoparticles, can lead to more efficient reactions under milder conditions. ijpcbs.comresearchgate.net

Green Chemistry Approaches: The use of eco-friendly solvents, such as deep eutectic solvents (DES), and energy sources like microwave irradiation is a growing trend. ijpcbs.comresearchgate.net These approaches aim to reduce reaction times, minimize waste, and avoid toxic reagents.

Natural Product-Inspired Synthesis: A promising strategy involves incorporating structural motifs from natural products known for their biological activity into the fluorobenzimidazole scaffold. nih.gov This approach can generate novel compounds with enhanced potency and unique mechanisms of action. nih.gov The non-availability of fluorinated natural products with certain activities, such as antitubercular properties, makes this a particularly important area for synthetic innovation. nih.gov

Development of Advanced Derivatization Methodologies for Targeted Applications

The core structure of 2-(cyanomethyl)-4-fluorobenzimidazole offers multiple sites for chemical modification, allowing for the creation of large libraries of derivatives. Advanced derivatization is crucial for fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties for specific therapeutic targets. Future methodologies will concentrate on strategic and efficient diversification of the lead compound.

Potential derivatization strategies include:

Substitution at the N-1 Position: Alkylation or arylation at the nitrogen atom of the imidazole (B134444) ring is a common and effective way to modulate activity. This can be achieved through reactions with various alkyl or aryl halides. tandfonline.comnih.gov

Modification of the Cyanomethyl Group: The cyanomethyl group at the C-2 position is a key functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate novel heterocyclic systems appended to the benzimidazole (B57391) core.

Introduction of Diverse Linkers: Employing divergent synthetic strategies to introduce various linkers, such as those used in the synthesis of antifungal benzimidazoles (e.g., propargyl alcohol, diethylene glycol), can explore the impact of spacer length and flexibility on biological activity. nih.gov

Fragment-Based and Conjugate Chemistry: Linking the fluorobenzimidazole scaffold to other pharmacophores, such as 1,2,4-triazoles or aminoglycosides, can produce hybrid molecules with potentially synergistic or novel mechanisms of action. nih.govresearchgate.net This approach has been successful in creating multi-target agents and overcoming drug resistance. researcher.lifenih.gov

Expansion of Biological Activity Screening to New Therapeutic Areas

Benzimidazole derivatives are well-documented for a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties. nih.govresearchgate.net However, the full therapeutic potential of derivatives from this compound is likely yet to be realized. A systematic expansion of screening programs into new and emerging therapeutic areas is a critical future direction.

New areas for biological screening could include:

Targeted Cancer Therapy: Beyond general cytotoxicity, derivatives should be screened against specific molecular targets implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2, PDGFR) and enzymes like Topoisomerase II. nih.govtandfonline.com

Inflammatory Diseases: Myeloperoxidase (MPO) has been identified as a therapeutic target in various inflammatory conditions. nih.gov Screening new fluorobenzimidazole derivatives for MPO inhibitory activity could open avenues for treating cardiovascular and neurodegenerative diseases. nih.gov

Antiparasitic Agents: Given the known activity of other benzimidazoles against protozoa like Giardia lamblia and helminths, new derivatives should be tested against a broader range of parasites, including drug-resistant strains. researchgate.net

Antiviral Activity: With the constant threat of emerging viral diseases, screening against a diverse panel of viruses, including RNA and DNA viruses, is warranted.

Quorum Sensing Inhibition: Targeting bacterial communication systems (quorum sensing) is a novel strategy to combat bacterial virulence and biofilm formation. Screening for antiquorum-sensing potential, for instance, through violacein (B1683560) inhibition assays, could identify compounds that act as antivirulence agents. theaspd.com

A summary of established and potential screening targets for benzimidazole derivatives is presented below.

| Therapeutic Area | Potential Molecular/Cellular Targets |

| Oncology | EGFR, VEGFR-2, PDGFR, Topoisomerase II, Various Cancer Cell Lines (HepG-2, HCT-116, MCF-7) tandfonline.comnih.gov |

| Infectious Diseases | Bacterial Strains (e.g., S. aureus, E. coli), Fungal Strains (e.g., C. albicans), Parasites (G. lamblia), Viruses tandfonline.comresearchgate.nettheaspd.com |

| Inflammatory Diseases | Myeloperoxidase (MPO) nih.gov |

| Antimicrobial Resistance | Quorum Sensing Pathways (e.g., Violacein Inhibition) theaspd.com |

Synergistic Application of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental techniques has revolutionized modern drug discovery, making the process more rational and efficient. jddhs.com This synergistic approach is essential for accelerating the development of drug candidates derived from this compound.

The integrated workflow involves:

Virtual Screening and Molecular Docking: Computational methods can be used to screen large virtual libraries of derivatives against the three-dimensional structures of biological targets. nih.gov Molecular docking helps predict the binding affinity and orientation of a ligand within a receptor's active site, prioritizing compounds for synthesis. nih.govresearchgate.net

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of compounds and their biological activity. jddhs.com This helps in predicting the activity of unsynthesized derivatives. Pharmacophore modeling identifies the essential structural features required for biological activity, guiding the design of new molecules. jddhs.com

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. jddhs.com This helps in identifying molecules with favorable drug-like properties and avoiding costly failures in later stages.

Experimental Validation: The most promising candidates identified through computational studies are then synthesized and subjected to in vitro and in vivo experimental validation to confirm their biological activity and properties. jddhs.com This iterative cycle of computational design and experimental testing refines lead compounds efficiently. jddhs.com

Investigation of Multi-Targeting Approaches with this compound Derivatives

Complex diseases like cancer are often driven by multiple pathological pathways, which contributes to the development of drug resistance when treated with single-target agents. researcher.lifenih.gov The design of multi-target drugs, which can simultaneously modulate several key biological targets, represents a powerful therapeutic strategy to improve efficacy and overcome resistance. nih.gov

The benzimidazole scaffold has proven to be an excellent platform for developing multi-target inhibitors. researchgate.net For instance, benzimidazole derivatives have been successfully designed as dual or triple inhibitors of protein kinases (EGFR, VEGFR-2, PDGFR) and Topoisomerase II, which are all crucial targets in oncology. nih.govtandfonline.comnih.gov

Future research on this compound should actively pursue a multi-targeting paradigm by:

Rational Design of Hybrids: Creating hybrid molecules by combining the fluorobenzimidazole core with other pharmacophores known to inhibit different targets. researchgate.nettandfonline.com

Kinase Profiling: Screening promising derivatives against large panels of kinases to identify their selectivity profile and uncover potential multi-targeting capabilities.

Systems Biology Integration: Using systems biology approaches to understand the complex interaction networks within a disease state and identify optimal combinations of targets to inhibit for maximum therapeutic benefit. jddhs.com

This multi-pronged approach will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives in the development of next-generation medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Cyanomethyl)-4-fluorobenzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzaldehydes and amines under reflux conditions. For example, similar benzimidazole derivatives are synthesized by refluxing substituted benzaldehyde with aminotriazole derivatives in ethanol with glacial acetic acid as a catalyst . Key parameters include:

- Solvent choice : Absolute ethanol or dimethylformamide (DMF) for improved solubility.

- Catalysts : Glacial acetic acid or potassium carbonate (K₂CO₃) to facilitate cyclization .

- Temperature : Reflux (70–90°C) for 4–12 hours to ensure completion.

- Analytical Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyanomethyl group integration .

- HPLC : Purity assessment (>95% is typical for pharmacological studies) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to confirm stoichiometry .

Q. What solvents and catalysts are optimal for synthesizing this compound?

- Methodological Answer :

- Solvents : Ethanol or DMF for solubility; toluene for azeotropic removal of water in condensation steps .

- Catalysts : K₂CO₃ for nucleophilic substitution reactions; acetic acid for cyclization .

- Workup : Ethyl acetate/water extraction removes unreacted starting materials, followed by recrystallization in ethanol .

Advanced Research Questions

Q. How does the substitution pattern (e.g., cyanomethyl, 4-fluoro) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Cyanomethyl Group : Enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., kinases) .

- 4-Fluoro Substituent : Improves metabolic stability by reducing oxidative degradation in the liver .

- Experimental Design : Compare bioactivity (e.g., IC₅₀ values) of analogs with varying substituents using enzyme inhibition assays .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking and dynamics simulations (e.g., AutoDock Vina, GROMACS) model binding poses:

- Target Selection : Prioritize kinases or GPCRs based on structural homology to known benzimidazole targets .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ data .

Q. How can researchers address contradictions in reported synthetic yields or bioactivity data?

- Methodological Answer :

- Yield Discrepancies : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

- Bioactivity Variability : Validate assays using positive controls (e.g., staurosporine for kinase inhibition) and standardize cell lines/passage numbers .

Q. What are the stability profiles of this compound under different storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage is suitable .

- Photostability : Protect from light using amber vials to prevent fluorobenzyl group degradation .

- Solution Stability : Use DMSO stocks (≤1 mM) to avoid hydrolysis; confirm stability via HPLC over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.